molecular formula C20H26O6 B3107854 Diethyl 2-[(3-cyclopentyloxy-4-methoxyphenyl)methylidene]propanedioate CAS No. 162544-18-5

Diethyl 2-[(3-cyclopentyloxy-4-methoxyphenyl)methylidene]propanedioate

Cat. No.: B3107854
CAS No.: 162544-18-5
M. Wt: 362.4 g/mol
InChI Key: GTDAGIOYNROACG-UHFFFAOYSA-N
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Description

. This compound is known for its unique chemical structure, which includes a cyclopentyloxy group and a methoxyphenyl group, making it a subject of interest in synthetic organic chemistry.

Preparation Methods

The synthesis of Diethyl 2-[(3-cyclopentyloxy-4-methoxyphenyl)methylidene]propanedioate involves several steps. One common synthetic route includes the reaction of diethyl malonate with 3-cyclopentyloxy-4-methoxybenzaldehyde under basic conditions to form the desired product. The reaction typically requires a base such as sodium ethoxide or potassium carbonate and is carried out in an organic solvent like ethanol or methanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Diethyl 2-[(3-cyclopentyloxy-4-methoxyphenyl)methylidene]propanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy or cyclopentyloxy groups are replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Diethyl 2-[(3-cyclopentyloxy-4-methoxyphenyl)methylidene]propanedioate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 2-[(3-cyclopentyloxy-4-methoxyphenyl)methylidene]propanedioate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Diethyl 2-[(3-cyclopentyloxy-4-methoxyphenyl)methylidene]propanedioate can be compared with other similar compounds, such as:

    Diethyl malonate: A simpler ester used in various organic syntheses.

    3-cyclopentyloxy-4-methoxybenzaldehyde: A precursor in the synthesis of the target compound.

    Other substituted malonates: Compounds with different substituents on the aromatic ring or ester groups, which may exhibit different chemical and biological properties.

This compound’s unique structure, combining a cyclopentyloxy group and a methoxyphenyl group, distinguishes it from other similar compounds and contributes to its specific chemical and biological activities.

Properties

IUPAC Name

diethyl 2-[(3-cyclopentyloxy-4-methoxyphenyl)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6/c1-4-24-19(21)16(20(22)25-5-2)12-14-10-11-17(23-3)18(13-14)26-15-8-6-7-9-15/h10-13,15H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDAGIOYNROACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)OC)OC2CCCC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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